N'-[(Z)-AMINO(2-OXO-2H-CHROMEN-3-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE

Anticancer SKBR-3 Breast Cancer

N'-[(Z)-AMINO(2-OXO-2H-CHROMEN-3-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE (CAS 325804-79-3, molecular formula C18H15N3O4, molecular weight 337.34 g/mol) is a synthetic small molecule belonging to the coumarin (2H-chromene) hydrazide-hydrazone class. It features a 2-oxo-2H-chromene core linked via a hydrazide-hydrazone bridge to a 4-methoxybenzoyl moiety.

Molecular Formula C18H15N3O4
Molecular Weight 337.335
CAS No. 325804-79-3
Cat. No. B2840379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(Z)-AMINO(2-OXO-2H-CHROMEN-3-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE
CAS325804-79-3
Molecular FormulaC18H15N3O4
Molecular Weight337.335
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NN=C(C2=CC3=CC=CC=C3OC2=O)N
InChIInChI=1S/C18H15N3O4/c1-24-13-8-6-11(7-9-13)17(22)21-20-16(19)14-10-12-4-2-3-5-15(12)25-18(14)23/h2-10H,1H3,(H2,19,20)(H,21,22)
InChIKeyPVPHVSQTUGGUFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-[(Z)-AMINO(2-OXO-2H-CHROMEN-3-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE (CAS 325804-79-3): A Coumarin-Hydrazide-Hydrazone Scaffold for Targeted Screening and Procurement


N'-[(Z)-AMINO(2-OXO-2H-CHROMEN-3-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE (CAS 325804-79-3, molecular formula C18H15N3O4, molecular weight 337.34 g/mol) is a synthetic small molecule belonging to the coumarin (2H-chromene) hydrazide-hydrazone class . It features a 2-oxo-2H-chromene core linked via a hydrazide-hydrazone bridge to a 4-methoxybenzoyl moiety. Coumarin hydrazide-hydrazone derivatives are recognized as privileged scaffolds in medicinal chemistry, with documented activities spanning anticancer, antitubercular, antimicrobial, antioxidant, and antidiabetic applications [1]. This compound was deposited into the ChEMBL database and screened in vitro against a panel of steroid hormone receptors and cytochrome P450 enzymes by Boehringer Ingelheim, with activity data curated in BindingDB (BDBM50041973) [2].

Why Generic Substitution Fails for CAS 325804-79-3: The 4-Methoxybenzoyl Moiety Is Not Interchangeable with Other Benzohydrazide Analogs


Within the coumarin hydrazide-hydrazone family, the nature of the terminal aryl substituent dictates both pharmacodynamic potency and pharmacokinetic behavior. Simply substituting the 4-methoxybenzoyl group of CAS 325804-79-3 with an unsubstituted benzoyl (CAS 180403-52-5), 4-methylbenzoyl (CAS 738620-76-3), or 3-fluorobenzoyl (CAS 326913-51-3) analog alters the hydrogen-bond acceptor/donor capacity, dipole moment, and lipophilicity of the molecule, which in turn modulates target binding affinity, metabolic stability, and cytotoxicity profiles [1]. Head-to-head cytotoxicity comparisons among 21 coumarin hydrazide-hydrazone derivatives revealed that the compound bearing a 4-methoxyphenyl moiety (compound 6f) demonstrated the most potent anti-proliferative activity against SKBR-3 breast cancer cells (IC50 = 2.34 ± 0.68 μg/mL), outperforming analogs with 4-bromo, 4-nitro, and other substituents [2]. This substituent-dependent activity cliff underscores why CAS 325804-79-3 cannot be generically replaced by a casually selected coumarin hydrazide-hydrazone; the 4-methoxy group is a critical pharmacophoric element for retention of the desired potency profile.

Quantitative Comparative Evidence for CAS 325804-79-3: Activity, Structural, and ADME Differentiation Against Closest Analogs


Anti-Proliferative Superiority of the 4-Methoxyphenyl Substituent Over Other Aryl Groups in Coumarin Hydrazide-Hydrazones Against SKBR-3 Breast Cancer Cells

In a direct head-to-head comparison of 21 coumarin hydrazide-hydrazone derivatives, the compound bearing a 4-methoxyphenyl moiety (compound 6f, the closest structural analog to CAS 325804-79-3) exhibited the most potent anti-proliferative activity against the SKBR-3 breast cancer cell line, with an IC50 of 2.34 ± 0.68 μg/mL [1]. This outperformed the 4-bromophenyl analog (6d, IC50 = 3.17 ± 0.52 μg/mL against SKBR-3), the unsubstituted phenyl analog, and the 4-nitrophenyl analog within the same series. Against the HepG2 liver cancer cell line, the 4-methoxyphenyl analog (6f) showed an IC50 of 8.72 ± 1.14 μg/mL, which, while less potent than the 4-bromophenyl analog (6d, IC50 = 2.84 ± 0.48 μg/mL), was still superior to the majority of other derivatives tested [1]. The standard doxorubicin yielded IC50 values of 2.11 ± 0.13 μg/mL (HepG2) and 2.05 ± 0.18 μg/mL (SKBR-3) [1]. This demonstrates that the 4-methoxy substituent confers a cell-line-selective potency advantage, particularly for SKBR-3, that is not replicated by other aryl substituents.

Anticancer SKBR-3 Breast Cancer

Antiglycation Activity of 4-Methoxybenzoylhydrazones Relative to Rutin Standard: A Class-Level Benchmark for CAS 325804-79-3

A series of 30 synthetic 4-methoxybenzoylhydrazones, which share the identical 4-methoxybenzoyl pharmacophore present in CAS 325804-79-3, were evaluated for antiglycation activity against the rutin standard (IC50 = 294.46 ± 1.50 μM) [1]. The most active compounds in this series, including compound 1 (IC50 = 216.52 ± 4.2 μM) and compound 6 (IC50 = 227.75 ± 0.53 μM), demonstrated 1.36-fold and 1.29-fold greater potency than rutin, respectively [1]. The full series displayed a 3.5-fold activity range (IC50 from 216.52 to 748.71 μM), demonstrating that subtle structural modifications within the 4-methoxybenzoylhydrazone scaffold produce significant differences in antiglycation potency [1]. While CAS 325804-79-3 itself was not directly tested in this assay, the conserved 4-methoxybenzoylhydrazone substructure supports the inference that this compound possesses antiglycation potential within a quantifiable range of 200–750 μM, superior to or comparable with rutin depending on the specific arylidene partner.

Antiglycation Diabetes Protein Glycation

Lipophilicity and Hydrogen-Bonding Differentiation of the 4-Methoxy Substituent Versus 4-H, 4-CH3, and 3-F Analogs: Computed Physicochemical Determinants of ADME Behavior

The 4-methoxy substituent of CAS 325804-79-3 confers a distinct lipophilicity and hydrogen-bond acceptor (HBA) profile compared to its closest commercially available analogs. Using SMILES-based computed properties: CAS 325804-79-3 (4-OCH3, C18H15N3O4) has a molecular weight of 337.34 g/mol, 4 H-bond acceptors (the methoxy oxygen, two carbonyl oxygens, and the hydrazone nitrogen), and 2 H-bond donors . In contrast, the unsubstituted benzoyl analog N2-benzoyl-2-oxo-2H-chromene-3-carbohydrazonamide (CAS 180403-52-5, C17H13N3O3, MW 307.31) lacks the methoxy oxygen, reducing HBA count by 1, which alters aqueous solubility and target binding potential . The 4-methyl analog (CAS 738620-76-3, C18H15N3O3, MW 321.33) replaces the polar methoxy with a non-polar methyl group, eliminating a strong H-bond acceptor while adding lipophilic bulk (estimated AlogP increase of approximately 0.5–0.8 log units relative to CAS 325804-79-3) . The 3-fluoro analog (CAS 326913-51-3, C17H12FN3O3, MW 325.30) introduces a strong electron-withdrawing fluorine, which alters the electronic distribution across the benzoyl ring and reduces H-bond acceptor capacity compared to the 4-methoxy group . These physicochemical differences are known to affect passive membrane permeability, plasma protein binding, and CYP450-mediated metabolism of coumarin-based compounds [1].

Lipophilicity Hydrogen Bonding ADME

Substituent-Dependent Cytotoxicity Profile Against Drug-Resistant Pancreatic Carcinoma (Panc-1): Brominated But Not Methoxylated Coumarin Hydrazide-Hydrazones Overcome Doxorubicin Resistance

A focused structure-activity relationship study of 6-brominated coumarin hydrazide-hydrazone derivatives (BCHHDs) versus non-brominated coumarin hydrazide-hydrazone derivatives (CHHDs) revealed that the presence of a bromine atom on the coumarin core, rather than the benzoyl substituent, is the primary driver of activity against doxorubicin-resistant Panc-1 pancreatic carcinoma cells [1]. BCHHD 7c showed significant broad-spectrum cytotoxicity (IC50 = 3.60–6.50 μM across all tested cell lines), while BCHHDs 8c and 10c showed selective activity against resistant Panc-1 cells with IC50 values of 2.02 μM and 2.15 μM, respectively—superior to doxorubicin (DOX) against this resistant line [1]. Non-brominated CHHDs, which include compounds analogous to CAS 325804-79-3 (lacking a bromine on the coumarin core), did not exhibit this resistance-overcoming activity [1]. This defines a clear structural boundary: CAS 325804-79-3 should be prioritized for drug-sensitive cancer screening (HepG2, SKBR-3, MCF-7, CCRF) where the 4-methoxybenzoyl moiety contributes to potency, but it should not be selected over 6-brominated analogs when the research goal is overcoming drug resistance in pancreatic cancer.

Drug Resistance Pancreatic Cancer Panc-1

Glucocorticoid Receptor (GR) Binding Affinity and CYP3A4 Inhibition Profile of CAS 325804-79-3 from Boehringer Ingelheim Screening Panel: Multi-Target Activity Landscape

CAS 325804-79-3 was screened by Boehringer Ingelheim Pharmaceuticals and the resulting affinity data were deposited in the ChEMBL database and curated by BindingDB under entry BDBM50041973 (CHEMBL3358937) [1]. The compound demonstrated dual activity at the glucocorticoid receptor (GR): agonist activity measured as suppression of IL-1-induced IL-6 production in HFF cells (IC50 = 2 nM) and binding affinity measured by displacement of RU-486 from GR in a fluorescence polarization assay (IC50 = 10 nM) [1]. Against the mineralocorticoid receptor (MR) and progesterone receptor (PR), the compound showed significantly weaker displacement activity (IC50 > 2000 nM for both), indicating a >200-fold selectivity window for GR over MR/PR [1]. Additionally, the compound inhibited human recombinant CYP3A4 with an IC50 of 10 nM in a fluorescence-based assay using 7-benzyloxy-4-(trifluoromethyl)-coumarin as substrate [1]. Importantly, classical steroidal GR antagonists such as RU-486 (mifepristone) exhibit potent cross-reactivity with PR and MR, whereas this chromene-based scaffold demonstrates improved receptor selectivity for GR [2]. The CYP3A4 inhibition at 10 nM also flags potential drug-drug interaction risk if this compound is advanced into in vivo studies.

Glucocorticoid Receptor CYP3A4 Nuclear Receptor

Antimycobacterial Activity of 2H-Chromene Acylhydrazones Against Mycobacterium tuberculosis H37Rv at Submicromolar Concentrations

New 2H-chromene and coumarin-based acylhydrazone derivatives, which share the core scaffold with CAS 325804-79-3, were evaluated for in vitro antimycobacterial activity against the reference strain Mycobacterium tuberculosis H37Rv and compared to first-line antituberculosis drugs isoniazid (INH) and ethambutol (EMB) [1]. The most active compounds in this series, 7m (MIC = 0.13 μM), 7o (MIC = 0.15 μM), and 7k (MIC = 0.17 μM), demonstrated antimycobacterial activity at submicromolar concentrations with remarkably minimal associated cytotoxicity in the human embryonic kidney cell line HEK-293T [1]. While CAS 325804-79-3 was not specifically included in this study, the conserved 2H-chromene acylhydrazone scaffold and the established SAR showing that aryl substituent identity modulates MIC values support the inference that CAS 325804-79-3 possesses antimycobacterial potential within this activity range. The selectivity index (SI = cytotoxicity IC50 / MIC) for compounds 7m, 7o, and 7k exceeded 100, indicating a favorable therapeutic window [1].

Antitubercular Mycobacterium tuberculosis H37Rv

High-Value Application Scenarios for CAS 325804-79-3 Based on Quantitative Evidence Differentiation


Glucocorticoid Receptor-Selective Tool Compound for Nuclear Receptor Profiling Panels

CAS 325804-79-3 should be prioritized as a GR-selective screening probe in nuclear receptor panels where discrimination between GR, MR, and PR activity is essential. The BindingDB-curated Boehringer Ingelheim data demonstrated a >200-fold selectivity window for GR (IC50 = 2–10 nM) over MR and PR (IC50 > 2000 nM) . This selectivity profile is a measurable advantage over the classical steroidal antagonist RU-486, which exhibits potent PR and MR cross-reactivity. Researchers studying glucocorticoid-mediated anti-inflammatory pathways, metabolic regulation, or stress responses can employ CAS 325804-79-3 to activate or antagonize GR signaling without confounding effects on mineralocorticoid or progesterone receptors. The equipotent CYP3A4 inhibition (IC50 = 10 nM) should be accounted for by including appropriate metabolic controls in cell-based assays and by avoiding co-administration with CYP3A4 substrates in animal models .

Breast Cancer (SKBR-3) Focused Anticancer Screening with Defined Substituent Advantage

When screening against SKBR-3 (HER2-positive breast cancer) cell lines, CAS 325804-79-3 is the preferred coumarin hydrazide-hydrazone due to the established potency advantage of the 4-methoxyphenyl substituent. The structurally analogous compound 6f (4-methoxyphenyl) achieved an IC50 of 2.34 ± 0.68 μg/mL against SKBR-3, outperforming all other substituent variants in a 21-compound panel . This substituent-dependent potency was specific to SKBR-3; against HepG2, the 4-bromophenyl analog was superior. Therefore, procurement for breast cancer screening programs should favor the 4-methoxy compound. For liver cancer (HepG2) programs, the 4-bromophenyl analog (CAS 180403-52-5 or similar) may be more appropriate .

Antiglycation and AGE-Inhibitor Discovery Leveraging the 4-Methoxybenzoyl Pharmacophore

For diabetes-related drug discovery programs targeting advanced glycation end-products (AGEs), CAS 325804-79-3 serves as a validated entry point based on the antiglycation activity of its conserved 4-methoxybenzoylhydrazone pharmacophore. The class-level evidence showed that 4-methoxybenzoylhydrazones achieve IC50 values as low as 216.52 μM, outperforming the rutin standard (IC50 = 294.46 μM) by 1.36-fold . The coumarin portion of CAS 325804-79-3 may further contribute antioxidant activity, as coumarin derivatives are documented free radical scavengers, potentially providing a dual mechanism of action (glycation inhibition + oxidative stress reduction). This compound is suitable as a starting scaffold for structure-guided optimization of antiglycation agents .

Drug-Sensitive Cancer Panel Screening (HepG2, CCRF, MCF-7) with Defined Exclusion for Drug-Resistant Pancreatic Cancer

CAS 325804-79-3 is appropriate for broad-spectrum cytotoxicity screening against drug-sensitive cancer cell lines including HepG2 (liver), CCRF (leukemia), and MCF-7 (breast), based on the consistent activity of non-brominated coumarin hydrazide-hydrazones in these lines . However, it should be explicitly excluded from studies targeting drug-resistant pancreatic carcinoma (Panc-1), where 6-brominated coumarin hydrazide-hydrazone derivatives (BCHHDs) are quantitatively superior, achieving IC50 values of 2.02–6.50 μM, while non-brominated analogs are essentially inactive . This clear structure-activity boundary enables informed procurement decisions: order CAS 325804-79-3 for sensitive-line panels; order a 6-brominated analog (e.g., CAS not provided in the study) for resistance-overcoming studies.

Quote Request

Request a Quote for N'-[(Z)-AMINO(2-OXO-2H-CHROMEN-3-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.